molecular formula C16H16N2O3 B2736008 N-{4-[(ethylamino)carbonyl]phenyl}-2-hydroxybenzamide CAS No. 925122-10-7

N-{4-[(ethylamino)carbonyl]phenyl}-2-hydroxybenzamide

Cat. No.: B2736008
CAS No.: 925122-10-7
M. Wt: 284.315
InChI Key: ZUMAMBBPYHCTLZ-UHFFFAOYSA-N
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Description

“N-{4-[(ethylamino)carbonyl]phenyl}-2-hydroxybenzamide” is a chemical compound with the molecular formula C16H16N2O3 . It has a molecular weight of 284.31 . The compound is also known by other synonyms such as “N-ethyl-4-[(2-hydroxyphenyl)carbonylamino]benzamide” and "Benzamide, N-[4-[(ethylamino)carbonyl]phenyl]-2-hydroxy-" .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: CCNC(c1ccc(cc1)NC(c1ccccc1O)=O)=O . This notation provides a way to represent the structure of the molecule in a linear format.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” such as melting point, boiling point, and density are not available in the retrieved information .

Scientific Research Applications

Metabolic Studies and Chemical Transformations

Research into N-hydroxymethyl compounds, including derivatives of N-methylbenzamides, has provided insight into metabolic conversion pathways that lead to N-hydroxymethyl metabolites. These studies highlight the stability and reactivity of such compounds under various conditions, contributing to our understanding of drug metabolism and potential toxicological implications (Ross et al., 1983).

Biosensor Development

The development of high-sensitivity biosensors for the simultaneous determination of biomolecules illustrates the application of benzamide derivatives in analytical chemistry. Specifically, a novel modified electrode based on N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs nanocomposite demonstrates potent electron mediating behavior, showcasing the role of benzamide derivatives in enhancing electrochemical detection methods (Karimi-Maleh et al., 2014).

Polymer and Materials Science

The synthesis and characterization of novel aromatic polyimides involving benzamide-based diamines reveal the potential of these compounds in creating materials with desirable thermal and mechanical properties. This research underlines the versatility of benzamide derivatives in materials science, paving the way for the development of advanced polymers with specific functionalities (Mehdipour-Ataei et al., 2004).

Antioxidant Properties

A study on amino-substituted benzamide derivatives as potential antioxidant agents combines experimental and computational approaches to identify compounds with significant antioxidative potential. The research highlights the importance of structural features in benzamide derivatives for enhancing antioxidant activity, offering insights for the design of new antioxidants (Perin et al., 2018).

Safety and Hazards

The safety, risk, hazard, and MSDS of “N-{4-[(ethylamino)carbonyl]phenyl}-2-hydroxybenzamide” are not available in the retrieved information .

Properties

IUPAC Name

N-[4-(ethylcarbamoyl)phenyl]-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-2-17-15(20)11-7-9-12(10-8-11)18-16(21)13-5-3-4-6-14(13)19/h3-10,19H,2H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMAMBBPYHCTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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